

# 2-Amino-N,N-dimethylbenzenesulfonamide: A Technical Overview of A Scantly Researched Molecule

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                        |
|----------------|----------------------------------------|
| Compound Name: | 2-amino-N,N-dimethylbenzenesulfonamide |
| Cat. No.:      | B105694                                |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Amino-N,N-dimethylbenzenesulfonamide**, with the CAS number 54468-86-9, is a synthetic organic compound belonging to the benzenesulfonamide class.<sup>[1]</sup> Structurally, it features a benzene ring substituted with both an amino group and a dimethylsulfonamide group at the ortho positions. While commercially available for research purposes, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant scarcity of studies detailing its specific biological activities and potential research applications. This technical guide provides a summary of the available physicochemical data for **2-amino-N,N-dimethylbenzenesulfonamide** and offers a broader context of the research applications of the aminobenzenesulfonamide scaffold, highlighting the current knowledge gap for this particular derivative.

## Physicochemical Properties

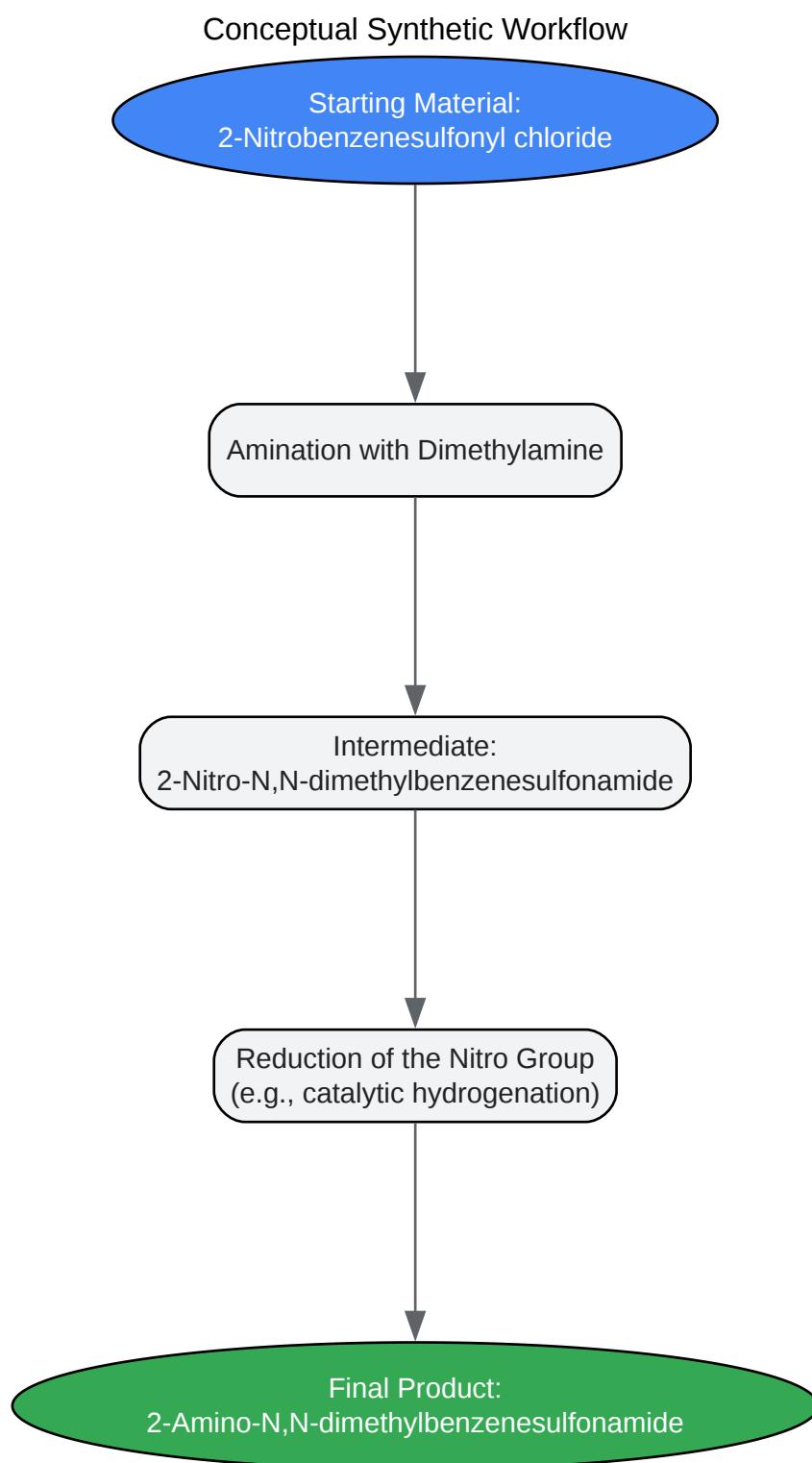

A summary of the key physicochemical properties of **2-amino-N,N-dimethylbenzenesulfonamide** is presented in Table 1. This information is primarily derived from chemical supplier catalogs and databases.

Table 1: Physicochemical Properties of **2-Amino-N,N-dimethylbenzenesulfonamide**

| Property          | Value                                                          |
|-------------------|----------------------------------------------------------------|
| CAS Number        | 54468-86-9                                                     |
| Molecular Formula | C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> S |
| Molecular Weight  | 200.26 g/mol                                                   |
| Appearance        | Solid                                                          |
| Melting Point     | 85-88 °C                                                       |
| Purity            | Typically ≥98% (as specified by commercial suppliers)          |
| Storage           | Recommended to be stored in a cool, dry place                  |

## Synthesis

While specific, detailed experimental protocols for the synthesis of **2-amino-N,N-dimethylbenzenesulfonamide** are not readily available in peer-reviewed literature, a general synthetic approach can be conceptualized. A potential synthetic workflow is outlined below.



[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to **2-amino-N,N-dimethylbenzenesulfonamide**.

# Potential Research Applications: A Broader Perspective on Aminobenzenesulfonamides

Despite the lack of specific data for **2-amino-N,N-dimethylbenzenesulfonamide**, the broader class of aminobenzenesulfonamide derivatives has been the subject of extensive research, revealing a wide range of biological activities. This suggests potential, yet unexplored, avenues of investigation for the title compound.

## Antimicrobial Activity

Sulfonamides, in general, are well-known for their antibacterial properties. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. The structural similarity of some sulfonamides to para-aminobenzoic acid (PABA) allows them to interfere with this essential metabolic pathway. While many clinically used sulfa drugs are para-substituted aminobenzenesulfonamides, the potential for ortho-substituted derivatives to exhibit similar or novel antimicrobial activities remains an area for investigation.

## Carbonic Anhydrase Inhibition

Primary and secondary benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. [2] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and edema. The substitution pattern on the benzene ring and the sulfonamide nitrogen can significantly influence the inhibitory potency and isoform selectivity.

## Cardiovascular Effects

Certain benzenesulfonamide derivatives have been investigated for their effects on the cardiovascular system. For example, some have been shown to act as calcium channel inhibitors, potentially leading to vasodilation and a reduction in blood pressure.[3]

## Future Directions and Conclusion

The current body of scientific knowledge on **2-amino-N,N-dimethylbenzenesulfonamide** is limited to its basic chemical identity and properties. There is a clear absence of published

research on its biological effects, which presents both a challenge and an opportunity for researchers in drug discovery and chemical biology.

Given the diverse biological activities of other aminobenzenesulfonamide derivatives, systematic screening of **2-amino-N,N-dimethylbenzenesulfonamide** in various biological assays could be a fruitful starting point. High-throughput screening against panels of enzymes (e.g., kinases, proteases), receptors, and microbial strains could uncover novel biological activities.

In conclusion, **2-amino-N,N-dimethylbenzenesulfonamide** represents a molecule with a well-defined structure but an undefined biological profile. The information presented in this guide summarizes the available data and places the compound within the broader context of a pharmacologically significant class of molecules. Further experimental investigation is essential to unlock its potential research applications.

## Experimental Protocols

Due to the absence of published studies detailing the biological activity of **2-amino-N,N-dimethylbenzenesulfonamide**, no specific experimental protocols for its biological evaluation can be provided at this time. Researchers interested in investigating this compound would need to adapt standard protocols for assays relevant to the potential activities of sulfonamides, such as:

- Antimicrobial Susceptibility Testing: Broth microdilution or disk diffusion assays against a panel of pathogenic bacteria.
- Enzyme Inhibition Assays: In vitro assays to determine the inhibitory activity against specific enzymes, such as carbonic anhydrases.
- Cell-Based Assays: Cytotoxicity assays and functional assays in relevant cell lines to assess potential pharmacological effects.

It is recommended to perform initial solubility and stability studies of the compound in appropriate solvents and buffers before commencing any biological experiments.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 54468-86-9|2-Amino-N,N-dimethylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- To cite this document: BenchChem. [2-Amino-N,N-dimethylbenzenesulfonamide: A Technical Overview of A Scantly Researched Molecule]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105694#potential-research-applications-of-2-amino-n-n-dimethylbenzenesulfonamide>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)